Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate
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Overview
Description
This compound contains several functional groups including a tert-butyl group, a piperazine ring, a carboxylate group, and a [1,2,4]triazolo[4,3-a]pyrazine ring. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-a]pyrazine ring, in particular, is a heterocyclic ring that contains nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxylate group might participate in acid-base reactions, while the piperazine ring might undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate might increase its solubility in water .Scientific Research Applications
Reactivity and Chemical Transformations
Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate and related compounds have been extensively studied for their reactivity and potential in synthesizing biologically active molecules. Research has delved into the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, exploring how they react under various conditions to form compounds with potential pharmacological actions. For instance, the interaction with carboxylic acids chlorides in the presence of triethylamine can lead to the acylation of the amino group, forming compounds that have been characterized using various spectroscopic methods, indicating their potential utility in further biological applications (Mironovich & Shcherbinin, 2014).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound highlight the compound's versatility as a precursor for various chemical transformations. Studies have detailed the synthesis of such derivatives by condensation reactions and their subsequent characterization via spectroscopic evidences and X-ray diffraction, revealing the potential for these compounds in drug development and material science due to their unique structural and chemical properties (Sanjeevarayappa et al., 2015).
Biological Evaluation
The application of this compound derivatives in biological settings has been explored, with studies evaluating their antimicrobial and antifungal activities. These evaluations have shown that some derivatives exhibit significant biological activity, which could be leveraged for the development of new therapeutic agents. The structure-activity relationships derived from these studies can guide the design of more potent derivatives with desired biological properties (Patil et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines, suggesting potential targets within these cells .
Mode of Action
Related compounds have been shown to inhibit certain kinases, which could lead to the disruption of cellular processes and result in anti-tumor activity .
Result of Action
Related compounds have demonstrated anti-tumor activity, suggesting that this compound may have similar effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-11-17-18-13-12(16-5-6-21(11)13)19-7-9-20(10-8-19)14(22)23-15(2,3)4/h5-6H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELJTQVWKLNWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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